Cas no 31520-95-3 (Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-)
![Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- structure](https://es.kuujia.com/scimg/cas/31520-95-3x500.png)
31520-95-3 structure
Nombre del producto:Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- Propiedades químicas y físicas
Nombre e identificación
-
- Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-
- Ifflaiamine(7CI,8CI)
- Ifflaiamine
- (-)-3,9-Dihydro-2,3,3,9-tetramethylfuro[2,3-b]quinolin-4(2H)-one
- [ "" ]
- 2,3,3,9-Tetramethyl-2H-furo[2,3-b]quinolin-4-one
- 31520-95-3
- AKOS032949076
- (-)-3,9-Dihydro-2,3,3,9-tetramethylfuro[2,3-b]quinoline-4(2H)-one
-
- Renchi: InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3
- Clave inchi: QLPMLMDURILOQO-UHFFFAOYSA-N
- Sonrisas: C1=CC=C2C(N(C3OC(C)C(C)(C)C=3C2=O)C)=C1
Atributos calculados
- Calidad precisa: 243.12600
- Masa isotópica única: 243.125928785g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 0
- Complejidad: 424
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.5Ų
- Xlogp3: 3.2
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Very slightly soluble (0.24 g/l) (25 º C),
- PSA: 31.23000
- Logp: 2.59700
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- Información de Seguridad
- Condiciones de almacenamiento:Store at room temperature, 2-8 ℃ is better
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4246-5 mg |
Ifflaiamine |
31520-95-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I65760-5mg |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- |
31520-95-3 | ,97.5% | 5mg |
¥5280.0 | 2023-09-07 | |
TargetMol Chemicals | TN4246-1 mL * 10 mM (in DMSO) |
Ifflaiamine |
31520-95-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4246-1 mg |
Ifflaiamine |
31520-95-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
A2B Chem LLC | AF87133-5mg |
Ifflaiamine |
31520-95-3 | 97.5% | 5mg |
$660.00 | 2024-04-20 | |
TargetMol Chemicals | TN4246-1 ml * 10 mm |
Ifflaiamine |
31520-95-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I65760-5 mg |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- |
31520-95-3 | 5mg |
¥4800.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4246-5mg |
Ifflaiamine |
31520-95-3 | 5mg |
¥ 3710 | 2024-07-20 |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- Literatura relevante
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1. Index of subjects, 1971
-
2. Quinoline alkaloids. Part XI. A study of the Claisen rearrangement of the 3,3-dimethylallyl ether of 4-hydroxy-1-methyl-2-quinolone. Synthesis of ifflaiamine and the identification of a new alkaloid from Flindersia ifflaiana F. MuellT. R. Chamberlain,M. F. Grundon J. Chem. Soc. C 1971 910
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3. 807. The synthesis of Lunasia alkaloids. Part III. (±)-Balfourodine and (±)-O-methylbalfourodinium perchlorate. The biogenesis of some Rutaceae alkaloidsE. A. Clarke,M. F. Grundon J. Chem. Soc. 1964 4196
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M. F. Grundon Nat. Prod. Rep. 1984 1 195
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5. Index of authors, 1971
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Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:31520-95-3)Ifflaiamine

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe